Cas no 114873-06-2 (Boc-3-Methyl-L-phenylalanine)
Boc-3-Methyl-L-phenylalanine Chemical and Physical Properties
Names and Identifiers
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- BOC-L-3-Methylphe
- BOC-Phe(3-Me)-OH
- BOC-3-methyl-L-phenylalanine
- tert-Butoxycarbonyl-L-3-methylphenylalanine
- Boc-3-Methy-L-Phenylalanine
- Boc-d-3-methylphenylalanine
- Boc-L-3-Methylphenylalanine
- (S)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
- (S)-2-(tert-butoxycarbonylamino)-3-(m-tolyl)propanoi
- (S)-N-(tert-butoxycarbonyl)-3-methylphenylalanine
- 3-methyl-N-(t-butoxycarbonyl)-L-phenylalanine
- Boc-L-3-Me-Phe-OH
- BOC-L-3-METHYL-PHE-OH
- BOC-L-PHE(3-ME)-OH
- BOC-M-ME-PHE-OH
- N-(tert-butoxycarbonyl)-3-methyl-L-phenylalanine
- N-boc-L-3-methylphenylalanine
- RARECHEM BK PT 0062
- Boc- L-3-CH3-Phe
- Boc-m-Me-L-Phe-OH
- Boc-D-Phe(3-Me)-OH
- AM83421
- N-tert-Butoxycarbonyl-L-3-Methyl Phenylalanine
- DTXSID00921524
- A50146
- 114873-06-2
- EN300-2010696
- CS-W012282
- (2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Boc-Phe(3-Me)-OH, >=98.0% (TLC)
- Boc-L-3-methylphenylalanine (Boc-L-Phe(3-Me)-OH)
- N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine
- SCHEMBL16423
- AC-9924
- AS-14666
- AKOS015836522
- MFCD01862944
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
- AKOS015895346
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
- J-003145
- HBBXWMALJNZDOM-LBPRGKRZSA-N
- (S)-2-(tert-butoxycarbonylamino)-3-m-tolylpropanoic acid
- BOC-PHE(3-ME)-OH, >=98.0%
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
- Boc-3-Methyl-L-phenylalanine
-
- MDL: MFCD01862944
- Inchi: 1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
- InChI Key: HBBXWMALJNZDOM-LBPRGKRZSA-N
- SMILES: O(C(N[C@H](C(=O)O)CC1C=CC=C(C)C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.14713
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.1400
- Melting Point: 70 ºC
- PSA: 75.63
- Specific Rotation: 125 º (c=1,MeOH)
Boc-3-Methyl-L-phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B663283-50mg |
Boc-3-Methyl-L-phenylalanine |
114873-06-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663283-100mg |
Boc-3-Methyl-L-phenylalanine |
114873-06-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B663283-500mg |
Boc-3-Methyl-L-phenylalanine |
114873-06-2 | 500mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014678-1g |
Boc-3-Methyl-L-phenylalanine |
114873-06-2 | 98% | 1g |
¥68 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014678-5g |
Boc-3-Methyl-L-phenylalanine |
114873-06-2 | 98% | 5g |
¥1765 | 2024-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101595-5g |
Boc-3-Methyl-L-phenylalanine |
114873-06-2 | 98% | 5g |
¥940.90 | 2023-09-04 | |
| Chemenu | CM220360-5g |
(S)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid |
114873-06-2 | 98% | 5g |
$309 | 2021-06-09 | |
| Chemenu | CM220360-5g |
(S)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid |
114873-06-2 | 98% | 5g |
$150 | 2023-02-19 | |
| eNovation Chemicals LLC | D486778-5g |
BOC-L-3-Methylphe |
114873-06-2 | 97% | 5g |
$120 | 2024-05-23 | |
| Apollo Scientific | OR14568-1g |
3-Methyl-L-phenylalanine, N-BOC protected |
114873-06-2 | 0.98 | 1g |
£15.00 | 2025-02-19 |
Boc-3-Methyl-L-phenylalanine Suppliers
Boc-3-Methyl-L-phenylalanine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on Boc-3-Methyl-L-phenylalanine
Professional Introduction to Boc-3-Methyl-L-phenylalanine (CAS No. 114873-06-2)
Boc-3-Methyl-L-phenylalanine, with the chemical formula C15H23NO4 and CAS number 114873-06-2, is a crucial intermediate in the field of pharmaceutical synthesis. This compound is widely recognized for its role in the development of peptide-based drugs and biologics, where its unique structural properties make it an invaluable building block.
The Boc (tert-butoxycarbonyl) group in the molecule serves as a protecting group for the amino acid, ensuring selective reactivity during multi-step synthetic pathways. This protection is essential in maintaining the integrity of the peptide backbone during subsequent modifications, such as coupling reactions or enzymatic cleavages. The use of Boc-protected amino acids has become a standard practice in solid-phase peptide synthesis (SPPS), a technique that revolutionized the production of complex peptides and proteins.
In recent years, significant advancements have been made in the application of Boc-protected amino acids like Boc-3-Methyl-L-phenylalanine in drug discovery and development. One notable area is the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity. The introduction of methyl groups at specific positions, as seen in 3-Methyl-L-phenylalanine, enhances the stability and bioavailability of these peptidomimetics, making them more effective in therapeutic applications.
The compound's structural features also make it a valuable tool in the study of enzyme inhibition and substrate specificity. Researchers have leveraged Boc-3-Methyl-L-phenylalanine to develop selective inhibitors for various enzymes, including proteases and kinases, which are key targets in treating diseases such as cancer and inflammation. The precise control over reactivity provided by the Boc group allows for the design of highly specific inhibitors that can modulate enzyme activity without affecting other biological pathways.
Moreover, Boc-3-Methyl-L-phenylalanine has found applications in the field of proteomics and mass spectrometry. Its stable structure and predictable reactivity make it an ideal candidate for labeling and analyzing peptides and proteins. By incorporating this compound into experimental protocols, scientists can gain deeper insights into protein-protein interactions, post-translational modifications, and other critical biological processes. These advancements have not only enhanced our understanding of cellular mechanisms but also paved the way for new diagnostic tools and therapeutic strategies.
The synthesis of Boc-3-Methyl-L-phenylalanine involves a series of well-established chemical reactions, including protection-deprotection cycles and stereoselective transformations. The use of high-purity starting materials and controlled reaction conditions is essential to ensure the quality and yield of the final product. Manufacturers specializing in fine chemicals have developed optimized synthetic routes that minimize side reactions and maximize efficiency, making Boc-3-Methyl-L-phenylalanine readily available for research and industrial applications.
In conclusion, Boc-3-Methyl-L-phenylalanine (CAS No. 114873-06-2) is a versatile and indispensable compound in modern pharmaceutical research. Its unique properties make it an excellent candidate for peptide synthesis, peptidomimetic design, enzyme inhibition studies, and proteomic analysis. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further. The ongoing advancements in synthetic chemistry and biotechnology ensure that Boc-3-Methyl-L-phenylalanine will remain at the forefront of scientific innovation for years to come.
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